molecular formula C5H5ClOS B1530541 (4-Chlorothiophen-2-yl)methanol CAS No. 233280-30-3

(4-Chlorothiophen-2-yl)methanol

Cat. No. B1530541
CAS RN: 233280-30-3
M. Wt: 148.61 g/mol
InChI Key: ZITLTSGBFHFCOG-UHFFFAOYSA-N
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Description

“(4-Chlorothiophen-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClOS and a molecular weight of 148.6106 . It is also known by other names such as "4-chlorothenyl alcohol" .

Scientific Research Applications

Synthesis of Thiazole Derivatives

(4-Chlorothiophen-2-yl)methanol: is used in the synthesis of thiazole derivatives, which are explored for their potential in treating analgesia and inflammation . These derivatives have shown promising results in in vitro and in vivo studies, indicating potent inhibitory effects on COX-2 enzymes, which are crucial in the inflammatory process .

Anti-Inflammatory Drug Development

The compound serves as a key intermediate in the development of new anti-inflammatory drugs. By modifying the thiazole scaffold, researchers aim to enhance the pharmacological profile of these compounds, potentially leading to more effective treatments for inflammation-related conditions .

Analgesic Activity Research

In addition to its anti-inflammatory properties, (4-Chlorothiophen-2-yl)methanol -derived thiazole compounds are studied for their analgesic activities. They are tested using methods like the hot plate method to evaluate their effectiveness in pain relief .

Enzyme Inhibition Studies

The compound is instrumental in studying the inhibition of enzymes such as COX-1, COX-2, and 5-LOX. These enzymes play significant roles in various physiological processes, and their inhibition can lead to therapeutic effects .

Pharmacological Research

Researchers utilize (4-Chlorothiophen-2-yl)methanol in pharmacological research to understand its interaction with biological systems. This includes in silico studies to predict the behavior of its derivatives within the human body .

Custom Synthesis Services

This chemical is available for custom synthesis services, providing researchers with the flexibility to create bespoke compounds for specific scientific studies .

Bulk Manufacturing and Sourcing

(4-Chlorothiophen-2-yl)methanol: is also significant in bulk manufacturing and sourcing for large-scale research projects and industrial applications .

Impurity Profiling

In pharmaceutical research, it’s crucial to identify and quantify impurities(4-Chlorothiophen-2-yl)methanol can be used to study impurity profiles, which is essential for drug safety and efficacy .

Safety and Hazards

The safety data sheet for “(4-Chlorothiophen-2-yl)methanol” suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

(4-chlorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLTSGBFHFCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

233280-30-3
Record name (4-chlorothiophen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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